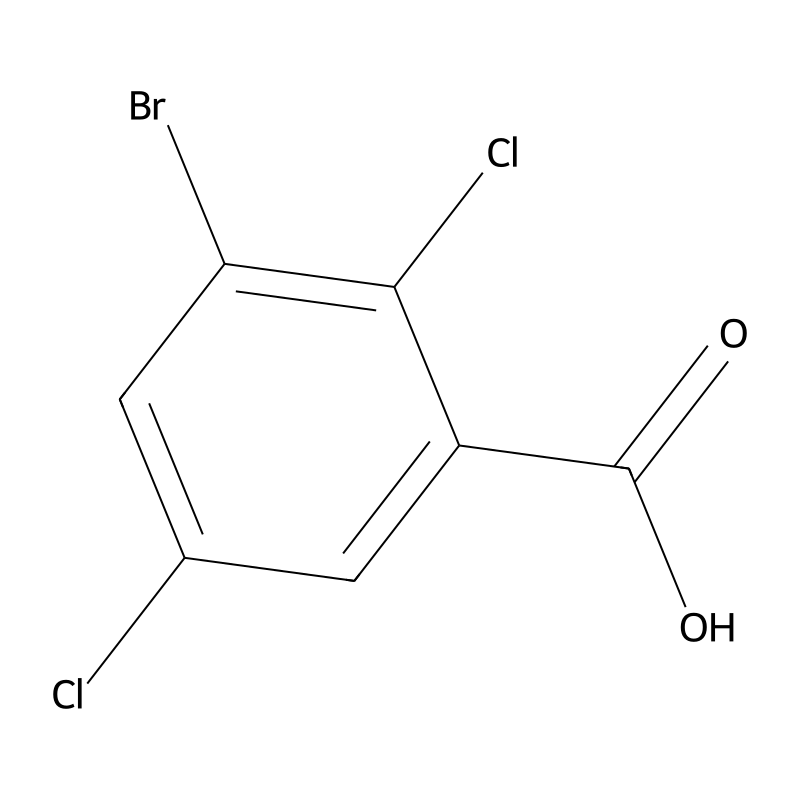3-Bromo-2,5-dichlorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Thermophysical Property Research
Field: Physical Chemistry
Application: 3-bromobenzoic acid, a compound similar to 3-Bromo-2,5-dichlorobenzoic acid, is used in thermophysical property research.
Synthesis of SGLT2 Inhibitors
3-Bromo-2,5-dichlorobenzoic acid is an aromatic compound characterized by the presence of bromine and chlorine substituents on a benzoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 269.91 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, making it useful in various chemical applications .
- Acid-Base Reactions: It reacts with bases to form water-soluble salts known as benzoates. This is a typical behavior of carboxylic acids .
- Nucleophilic Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they can be replaced by nucleophiles under appropriate conditions, such as heating or using a catalyst.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis .
3-Bromo-2,5-dichlorobenzoic acid can be synthesized through various methods:
- Halogenation of Benzoic Acid: Starting with benzoic acid, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.
- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine and chlorine using electrophilic agents.
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at desired positions on the aromatic ring .
3-Bromo-2,5-dichlorobenzoic acid has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Agriculture: The compound may be used in developing agrochemicals due to its potential biological activity.
- Research: It is utilized in chemical research for studying reaction mechanisms involving halogenated compounds .
Interaction studies involving 3-Bromo-2,5-dichlorobenzoic acid typically focus on its reactivity with biological molecules or other chemical entities. Research indicates that halogenated compounds can interact with enzymes and receptors due to their structural characteristics, potentially influencing metabolic pathways or biological responses. Specific studies may reveal insights into its pharmacokinetics and toxicity profiles .
Several compounds share structural similarities with 3-Bromo-2,5-dichlorobenzoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Bromo-2,5-dichlorobenzoic acid | C7H3BrCl2O2 | 0.98 |
| 3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
| 5-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
| 3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
The uniqueness of 3-Bromo-2,5-dichlorobenzoic acid lies in its specific arrangement of bromine and chlorine substituents at the 3 and 5 positions relative to the carboxylic acid group. This configuration influences its reactivity and potential applications compared to similar compounds .








